molecular formula C18H22N2O3S2 B2739609 5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941939-75-9

5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2739609
CAS No.: 941939-75-9
M. Wt: 378.51
InChI Key: WQPMLAADYARSEH-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941939-75-9) is a synthetic sulfonamide-based compound of high interest in oncological research, particularly in the study of the Hedgehog (HH) signaling pathway. This pathway is a key regulator of cellular processes and its deregulation is implicated in a wide range of cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, prostate, and pancreas . The compound features a thiophene-sulfonamide core linked to a 2-oxopiperidine moiety, a structure characteristic of molecules investigated for targeted cancer therapy . Its primary research value lies in its potential as an inhibitor of aberrant Hedgehog pathway activity. In the pathway, ligand-binding relieves Patched-mediated inhibition of Smoothened (SMO), preventing the proteosomal processing of Gli family transcription factors and leading to gene expression that supports tumor progression, metastasis, and therapeutic resistance . Researchers utilize this compound to probe these complex mechanisms and develop new anti-cancer strategies. It is supplied with a minimum purity of 90% and is available in various quantities for research convenience . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-3-15-9-10-18(24-15)25(22,23)19-14-8-7-13(2)16(12-14)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPMLAADYARSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Piperidinyl Moiety: This can be done through nucleophilic substitution reactions where the piperidinyl group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can yield primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • CAS Number : 941980-26-3
  • Molecular Formula : C18H22N2O3S2
  • Molecular Weight : 378.51 g/mol

The structure features a thiophene ring, a sulfonamide group, and a piperidine derivative, which are critical for its biological activity.

Antidiabetic Activity

One of the notable applications of this compound is in the treatment of diabetes. It shares structural similarities with sulfonylureas, which are well-known antidiabetic agents. The sulfonamide moiety is crucial for binding to the sulfonylurea receptor, leading to increased insulin secretion from pancreatic beta cells.

Case Study : A study demonstrated that compounds with similar structures exhibited significant hypoglycemic effects in diabetic rat models, suggesting that 5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide may also possess similar properties .

Antiviral Properties

Emerging research indicates potential antiviral applications for this compound. Its structural components may enhance its ability to inhibit viral replication, making it a candidate for treating various viral infections.

Research Findings : A recent investigation into novel compounds showed that derivatives with similar functional groups displayed significant antiviral activity against several strains of viruses, including those causing respiratory infections .

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological molecules, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Structural Analog: 5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide (F261-0046)

Key Differences :

  • Substituent on Phenyl Ring : The target compound has a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group, whereas F261-0046 features a 3-(6-methanesulfonylpyridazin-3-yl)phenyl group.
  • Functional Groups :
    • The 2-oxopiperidin-1-yl group (lactam) in the target compound may enhance hydrogen bonding and modulate lipophilicity.
    • The methanesulfonylpyridazine group in F261-0046 introduces a sulfone and pyridazine ring, which are strong electron-withdrawing groups. This could increase metabolic stability or alter target selectivity (e.g., kinase inhibition) .

Table 1: Structural and Functional Comparison

Parameter Target Compound F261-0046
Molecular Formula Likely C₁₈H₂₁N₂O₃S₂ (estimated) C₁₇H₁₇N₃O₄S₃
Key Substituents 5-ethyl thiophene, 4-methyl-3-(2-oxopiperidin-1-yl)phenyl 5-ethyl thiophene, 3-(6-methanesulfonylpyridazin-3-yl)phenyl
Pharmacological Implications Potential CNS activity due to lipophilic lactam Possible kinase/phosphatase targeting via sulfone-pyridazine interactions
Hydrogen Bonding High (amide and sulfonamide groups) Moderate (sulfone and pyridazine)

Comparison with Patent Derivatives (EP 2 697 207 B1)

The European patent lists compounds such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide , which share sulfonamide/amide motifs but differ significantly in substituents:

  • Oxazolidinone Rings: Introduce rigidity and additional hydrogen-bonding sites, contrasting with the target’s flexible piperidinone .

Table 2: Comparison with Patent Compounds

Parameter Target Compound Patent Derivatives
Substituents Ethyl, methyl, 2-oxopiperidin-1-yl Trifluoromethyl, oxazolidinone, methoxy
Metabolic Stability Moderate (alkyl groups) High (trifluoromethyl groups resist oxidation)
Target Selectivity Likely CNS or protease targets Potential kinase or GPCR targets

Research Findings and Implications

Structural Determinants of Activity :

  • The 2-oxopiperidin-1-yl group in the target compound may favor interactions with proteases or CNS targets due to hydrogen bonding, whereas F261-0046’s pyridazine sulfone could engage kinases via π-stacking .
  • Patent compounds with trifluoromethyl groups exhibit higher electronegativity, which may enhance binding affinity but introduce synthetic complexity .

Pharmacokinetic Considerations :

  • The target compound’s lower molecular weight (estimated ~407 g/mol) compared to F261-0046 (~471 g/mol) may improve bioavailability.
  • The pyridazine sulfone in F261-0046 could reduce CNS penetration due to increased polarity .

Gaps in Empirical Data: No direct activity data (e.g., IC₅₀) are available for the target compound or its analogs. Comparisons are based on structural features and established medicinal chemistry principles.

Biological Activity

5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O2S

This compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Preliminary studies suggest that it may act as a competitive inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to significant alterations in biochemical pathways, particularly those related to inflammation and cellular proliferation.

Pharmacological Activities

The pharmacological activities of this compound include:

  • Antimicrobial Activity :
    • Initial studies indicate promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
    • Case Study : A study demonstrated that derivatives of sulfonamides exhibit enhanced antibacterial effects when modified with piperidine moieties, hinting at the potential efficacy of this compound in similar applications .
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammatory markers in vitro, which could be beneficial for treating conditions like arthritis.
    • Research Findings : In a controlled study, compounds with similar structures were effective in inhibiting pro-inflammatory cytokines, indicating a possible mechanism for the observed anti-inflammatory effects .
  • Anticancer Properties :
    • There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation.
    • Research Data : A related compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may exhibit similar properties .

Biochemical Pathways

The interaction of this compound with various biochemical pathways can be summarized as follows:

PathwayEffect
Coagulation CascadePotential inhibition of thrombin generation
Inflammatory ResponseReduction in cytokine production
Cell ProliferationInduction of apoptosis in malignant cells

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Bioavailability : The compound is expected to have good bioavailability due to its lipophilic nature.
  • Clearance Rate : Preliminary data suggest a moderate clearance rate, which may influence dosing regimens.
  • Volume of Distribution : A small volume of distribution indicates that the compound may remain localized within specific tissues.

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